molecular formula C23H18N2O4 B10803074 2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid

2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid

Cat. No.: B10803074
M. Wt: 386.4 g/mol
InChI Key: ZHGXLDPTDDKQEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-601116 involves several steps, starting with the preparation of the core pyrazole structure The reaction typically involves the condensation of a hydrazine derivative with a diketone to form the pyrazole ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-601116 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

WAY-601116 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-601116 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-601116 involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

WAY-601116 can be compared with other similar compounds such as:

WAY-601116 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid

InChI

InChI=1S/C23H18N2O4/c26-21-13-7-6-12-18(21)20-14-19(15-8-2-1-3-9-15)24-25(20)22(27)16-10-4-5-11-17(16)23(28)29/h1-13,20,26H,14H2,(H,28,29)

InChI Key

ZHGXLDPTDDKQEI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O

Origin of Product

United States

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